molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide

Cat. No. B6298133
CAS RN: 659747-99-6
M. Wt: 554.9 g/mol
InChI Key: ZXSHWICXPBXTFR-UHFFFAOYSA-L
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Description

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide, also known as NNB-NiBr2, is a coordination compound of nickel and dibromide that has been studied in the scientific community for its potential applications in various fields, such as catalysis and drug delivery. It has been found to be a highly reactive and selective catalyst for various synthetic reactions, as well as having potential for use in drug delivery systems.

Scientific Research Applications

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential applications in various scientific fields. It has been found to be a highly active and selective catalyst for various synthetic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, the synthesis of polyesters from cyclic carbonates and diols, and the synthesis of polyamides from cyclic carbonates and diamines. Additionally, 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential use in drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules.

Mechanism of Action

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been found to catalyze various synthetic reactions through a two-step mechanism. The first step involves the formation of a nickel(II) complex of N-1-naphthyl-2-iminobutane, which then reacts with a substrate in the presence of dibromide to form a nickel-substrate complex. This complex then undergoes a ring-closing reaction to form the desired product.
Biochemical and Physiological Effects
Studies have shown that 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is non-toxic and does not have any adverse effects on humans or other organisms. Additionally, it has been found to be a highly efficient and selective catalyst for various synthetic reactions, making it a promising candidate for use in drug delivery systems.

Advantages and Limitations for Lab Experiments

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several advantages for use in laboratory experiments. It is a highly efficient and selective catalyst for various synthetic reactions, making it ideal for use in drug delivery systems. Additionally, it is non-toxic and does not have any adverse effects on humans or other organisms, making it safe for use in experiments. However, it has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. It could be used in the development of new catalysts for various synthetic reactions, such as the synthesis of polyesters, polyamides, and cyclic carbonates. Additionally, it could be used in the development of new drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules. Finally, it could be used in the development of new catalysts for the synthesis of other compounds, such as polymers and nanomaterials.

Synthesis Methods

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can be synthesized via a two-step process. The first step involves the reaction of N-1-naphthyl-2-iminobutane with nickel(II) chloride hexahydrate in an aqueous solution. This reaction produces a nickel(II) complex of N-1-naphthyl-2-iminobutane, which is then reacted with dibromide in an aqueous solution to form 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. This synthesis method is simple, economical, and can be easily scaled up for larger amounts of the compound.

properties

IUPAC Name

dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHWICXPBXTFR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide

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